molecular formula C8H3ClF4O2 B2964784 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1807210-92-9

5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2964784
CAS No.: 1807210-92-9
M. Wt: 242.55
InChI Key: KQKOUBKHCIQIHI-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1807210-92-9 . It has a molecular weight of 242.56 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H3ClF4O2 . The InChI Code for this compound is 1S/C8H3ClF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 242.56 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The structural motif of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid facilitates the synthesis of mono- and difluoronaphthoic acids, showcasing its utility in accessing fluorinated versions of naphthoic acids which are relatively unknown but have potential applications in biologically active compounds (Tagat et al., 2002).

Nucleophilic Substitution Reactions

The compound serves as a key substrate for nucleophilic substitution reactions, illustrating its importance in organic synthesis for the generation of various heterocyclic scaffolds. Its reactivity profile underlines the potential for creating diverse libraries of compounds significant in drug discovery (Křupková et al., 2013).

Electrochemical Fluorination

Electrochemical fluorination techniques utilize this compound as a substrate, demonstrating its versatility in the introduction of fluorine atoms into aromatic compounds. This process underscores its significance in the synthesis of fluorinated aromatic compounds with potential applications in pharmaceuticals and agrochemicals (Momota et al., 1993).

Development of Fluorescence Probes

Its structural framework is pivotal in the development of novel fluorescence probes for detecting reactive oxygen species, highlighting its contribution to biochemical and medical research. The ability to synthesize compounds that can selectively detect and distinguish specific species of reactive oxygen species is critical for understanding cellular processes and oxidative stress (Setsukinai et al., 2003).

Liquid Crystals and Material Science

The compound also finds application in the synthesis of hyperbranched poly(arylene ether)s, indicating its utility in material science for creating polymers with unique properties such as high thermal stability and glass transition temperatures. These materials have potential applications in advanced electronics and optoelectronics (Banerjee et al., 2009).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKOUBKHCIQIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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